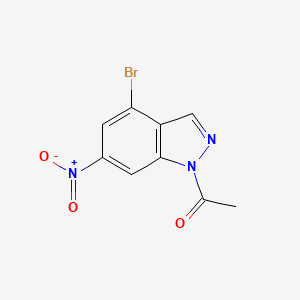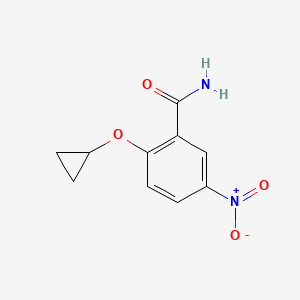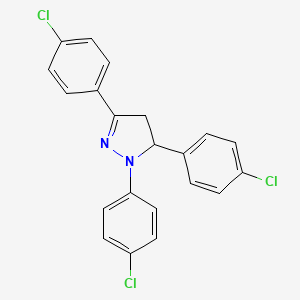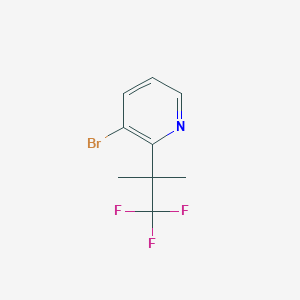![molecular formula C20H23NO3 B14806388 2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide](/img/structure/B14806388.png)
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 2-methylphenylamine with acetic anhydride under controlled conditions.
Introduction of the tetrahydrofuran moiety: This step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methylphenylacetamide: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
N-(2-tetrahydrofuran-2-ylmethoxy)phenylacetamide: Similar structure but without the 2-methylphenyl group, affecting its chemical properties and reactivity.
Uniqueness
2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and physical properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H23NO3/c1-15-7-2-3-8-16(15)13-20(22)21-18-10-4-5-11-19(18)24-14-17-9-6-12-23-17/h2-5,7-8,10-11,17H,6,9,12-14H2,1H3,(H,21,22) |
InChI Key |
OOMYMNXQIWBEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


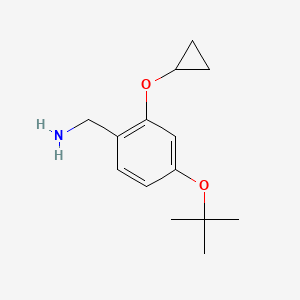

![[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14806317.png)
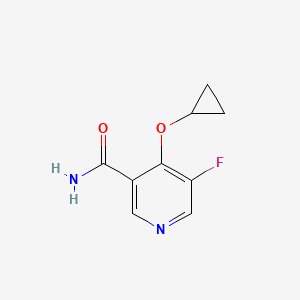
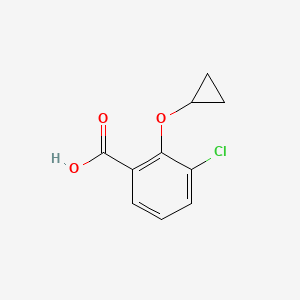


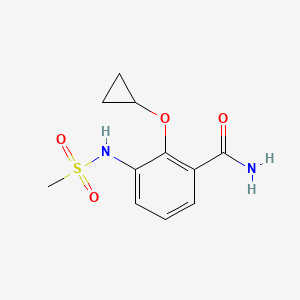
![2-[[6-(7-chloro-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14806339.png)
